molecular formula C20H16BrNO5 B3522141 2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B3522141
M. Wt: 430.2 g/mol
InChI Key: ZLWBSURRUHVFTN-UHFFFAOYSA-N
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Description

2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that features both benzyl and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzyl compound followed by esterification and coupling with a quinoline derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(methylcarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
  • 2-bromo-4-(propoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
  • 2-bromo-4-(butoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

Uniqueness

2-bromo-4-(ethoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-bromo-4-ethoxycarbonylphenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-2-26-19(24)12-7-8-13(16(21)9-12)11-27-20(25)15-10-18(23)22-17-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWBSURRUHVFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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